
N,N'-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl groups and hydrazinecarboximidamide moieties. The sulfate salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate typically involves the reaction of 6-methylpyrimidine-2,4-diamine with hydrazinecarboximidamide in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction and high yield. The resulting product is then treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using crystallization or chromatography techniques to meet industrial standards.
化学反应分析
Types of Reactions
N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinecarboximidamide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the hydrazinecarboximidamide moieties.
科学研究应用
N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazinecarboximidamide groups play a crucial role in these interactions, forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes. The pathways involved may include inhibition of DNA synthesis, disruption of cellular metabolism, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
N,N’-Pyridine-2,6-diyl bis[N-phenyl(thiourea)]: A thiourea derivative with similar chelating properties.
Pyrimido[4,5-d]pyrimidine derivatives: Compounds with a bicyclic structure and potential biological activities.
Uniqueness
N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate stands out due to its unique combination of a pyrimidine ring and hydrazinecarboximidamide groups, which confer distinct chemical reactivity and biological activity. Its sulfate salt form also enhances its solubility and stability, making it more versatile for various applications.
属性
分子式 |
C7H16N10O4S |
|---|---|
分子量 |
336.34 g/mol |
IUPAC 名称 |
1-amino-2-[2-[(E)-[amino(hydrazinyl)methylidene]amino]-6-methylpyrimidin-4-yl]guanidine;sulfuric acid |
InChI |
InChI=1S/C7H14N10.H2O4S/c1-3-2-4(13-5(8)16-10)14-7(12-3)15-6(9)17-11;1-5(2,3)4/h2H,10-11H2,1H3,(H6,8,9,12,13,14,15,16,17);(H2,1,2,3,4) |
InChI 键 |
OGMJVGXQNHUFLC-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NN)N=C(N)NN.OS(=O)(=O)O |
规范 SMILES |
CC1=CC(=NC(=N1)N=C(N)NN)N=C(N)NN.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)
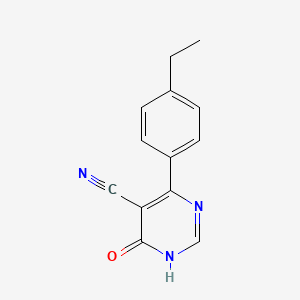
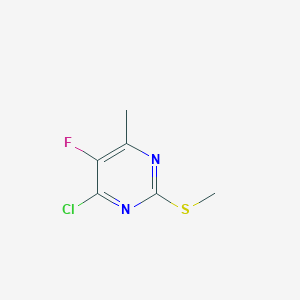
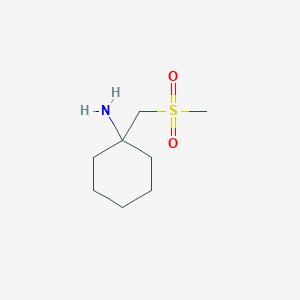
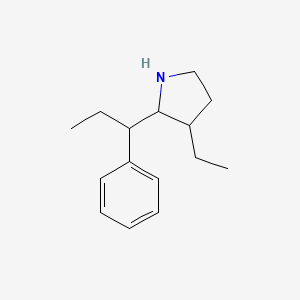
![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)
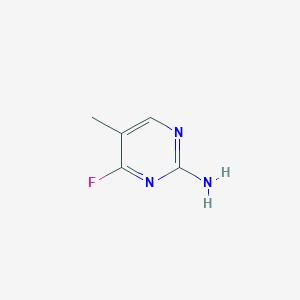
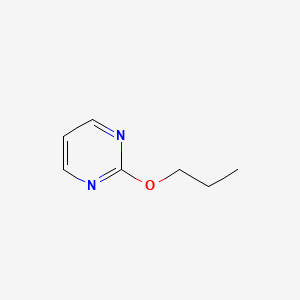
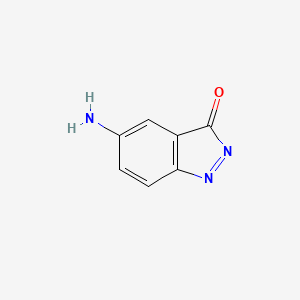
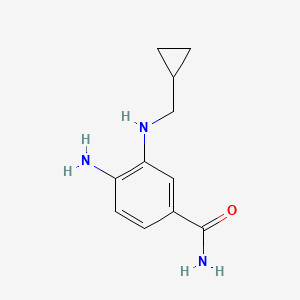
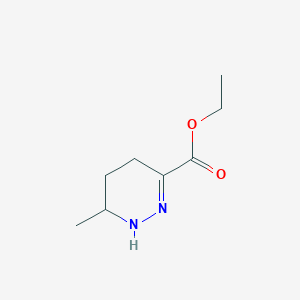
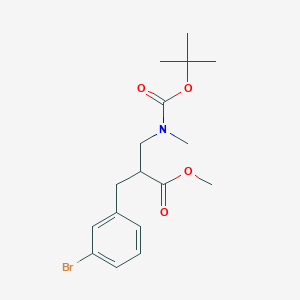
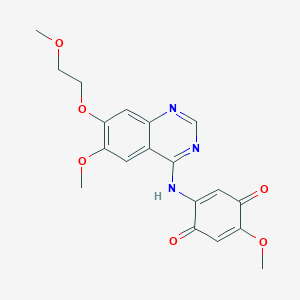
![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)
